molecular formula C22H32O3 B1676380 Methenolone acetate CAS No. 434-05-9

Methenolone acetate

Cat. No. B1676380
CAS RN: 434-05-9
M. Wt: 344.5 g/mol
InChI Key: PGAUJQOPTMSERF-QWQRBHLCSA-N
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Description

Methenolone acetate is a synthetic anabolic steroid with significant applications in enhancing muscle growth, physical performance, and overall health . It functions by stimulating protein synthesis, increasing red blood cell count, acting as a glucocorticoid antagonist, aiding in fat metabolism, and boosting the immune system . It was used mainly in the treatment of anemia due to bone marrow failure .


Synthesis Analysis

Methenolone acetate has some specific characteristics different from testosterone due to the 1-position of the double bond of methenolone . It is not able to aromatize to estrogens, which leads to a considerably higher anabolic activity than testosterone homologues . The chemistry of Meldrum’s acid has been surveyed in comprehensive reviews .


Molecular Structure Analysis

The molecular formula of Methenolone acetate is C22H32O3 . The Methenolone acetate molecule contains a total of 60 bonds. There are 28 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), and 1 ketone(s) (aliphatic) .


Chemical Reactions Analysis

Methenolone acetate is a synthetic androstane steroid and a derivative of DHT . It is the C17β acetate ester of metenolone, which itself is 1-methyl-δ 1 -4,5α-dihydrotestosterone (1-methyl-δ 1 -DHT) or 1-methyl-5α-androst-1-en-17β-ol-3-one .


Physical And Chemical Properties Analysis

Methenolone acetate has a molecular formula of C22H32O3 and an average mass of 344.488 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 441.2±45.0 °C at 760 mmHg, and a flash point of 189.9±28.8 °C .

Scientific Research Applications

Metabolic Studies

  • In Racehorses : Methenolone acetate, a synthetic anabolic steroid, has been studied for its metabolic effects in racehorses. Research revealed the in vitro and in vivo metabolism of methenolone acetate in racehorses, identifying multiple metabolites and suggesting its potential use for performance enhancement in racehorses (Ho et al., 2005).

  • In Veal Calves : Another study explored the metabolism of methenolone acetate in a veal calf, identifying key metabolites in urine and feces. This research indicated the possibility of monitoring methenolone acetate abuse as a growth promoter by analyzing these biological samples (Hoof et al., 2007).

Analytical Methods

  • Quantitative Analysis in Animal Food : A study developed a method to quantify both free and conjugated methenolone in animal source food, such as pork, beef, and milk. This method, involving high-performance liquid chromatography-tandem mass spectrometry, aids in monitoring methenolone content in food due to its doping effects (Zheng et al., 2020).

  • Structural Studies of Prodrugs : Methenolone acetate's structural features were described in a study, along with other anabolic-androgenic steroids. The research provided insights into the crystal structures and intermolecular interactions within these compounds (Turza et al., 2022).

  • RP-HPLC Method for Food Supplements : A novel RP-HPLC method for analyzing methenolone acetate in food supplements was developed, enhancing the ability to identify the presence of methenolone in these products. This contributes to the evaluation of health risks associated with unregulated use of supplements (Tzankova et al., 2022).

Clinical Applications

  • Treatment of Myelodysplastic Syndrome : Methenolone acetate was used in a case of myelodysplastic syndrome (MDS), although it was not effective, leading to a change in treatment. This highlights its potential application in certain clinical conditions (Iijima et al., 2011).

  • Treatment of Refractory Anemias : A study reported the use of methenolone (Primobolan) in patients with various types of refractory anemia, although it did not significantly prolong survival. This indicates its potential therapeutic use in hematological disorders (Lockner, 2009).

Safety And Hazards

Methenolone acetate is harmful if swallowed and is suspected of causing cancer . It may damage fertility or the unborn child and may cause harm to breast-fed children . Precautionary measures include washing thoroughly after handling and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-13-11-16(24)12-15-5-6-17-18-7-8-20(25-14(2)23)21(18,3)10-9-19(17)22(13,15)4/h11,15,17-20H,5-10,12H2,1-4H3/t15-,17-,18-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAUJQOPTMSERF-QWQRBHLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963004
Record name Methenolone acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methenolone acetate

CAS RN

434-05-9
Record name Methenolone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=434-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methenolone acetate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methenolone acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74226
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Record name Methenolone acetate
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Record name 17β-hydroxy-1-methyl-5α-androst-1-en-3-one acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.453
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Record name METHENOLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
367
Citations
ENM Ho, DKK Leung, TSM Wan, HY Nola - Analytica chimica acta, 2005 - Elsevier
… , methenolone acetate may be used to enhance performance in racehorses. Metabolic studies on methenolone acetate … and in vivo metabolism of methenolone acetate in racehorses. …
Number of citations: 28 www.sciencedirect.com
D Goudreault, R Massé - The Journal of steroid biochemistry and …, 1990 - Elsevier
… [13], it has been shown that the major urinary metabolite of methenolone acetate in human … further characterize the biotransformation routes of methenolone acetate in human. Attention …
Number of citations: 37 www.sciencedirect.com
HF West, E Lewis-Faning - Annals of the Rheumatic Diseases, 1965 - ncbi.nlm.nih.gov
… This report is of a double-blind trial of methenolone acetate (Primobolan) tablets (5 mg. twice daily) versus dummy tablets, of identical presentation, lasting one year and conducted at a …
Number of citations: 8 www.ncbi.nlm.nih.gov
I Björkhem, H Ek - Journal of Steroid Biochemistry, 1983 - Elsevier
… lated from urine from a healthy volunteer after ingestion of methenolone acetate (L$ below). … of 10 mg of methenolone acetate (day II). Assay conditions were the same as in Fig. 3A. …
Number of citations: 8 www.sciencedirect.com
M Mori, S Chiba, S Suzuki, K Kosaka, Y Miura… - Biochemical and …, 1974 - Elsevier
… Bone marrow cells from methenolone acetate injected normal or hypertransfused, … RESULTS Effect of methenolone acetate on normal rat bone marrow. Methenolone acetate was given …
Number of citations: 5 www.sciencedirect.com
D Tzankova, A Mateeva, J Mitkov, L Peikova… - …, 2022 - pharmacia.pensoft.net
… and Methenolone acetate in the evaluated sample. … It is applied as esters like Methenolone acetate and Methenolone enant… Methenolone acetate is widely used in athletes to increase …
Number of citations: 3 pharmacia.pensoft.net
N Van Hoof, D Courtheyn, W Gillis… - Veterinary research …, 2007 - Springer
… methenolone acetate, was investigated in a male veal calf. After daily oral administration of methenolone acetate, … As a consequence, abuse of methenolone acetate as growth promoter …
Number of citations: 2 link.springer.com
HY Nola, ENM Ho, DKK Leung, TSM Wan - Journal of pharmaceutical and …, 2005 - Elsevier
… Methenolone acetate is an oral anabolic steroid that has … , the administration of methenolone acetate could be detected … the administration of methenolone acetate using the HPLC–MS…
Number of citations: 92 www.sciencedirect.com
A Boris, RH Stevenson, T Trmal - Steroids, 1970 - Elsevier
… Nandrolone phenproplouate, norbolethone, bolasterone, norethandrolone, oxymesterone, methenolone acetate and testosterone were antlgonadotrophlc and myotrophlc at the lowest …
Number of citations: 46 www.sciencedirect.com
A Turza, G Borodi, A Pop, M David - Journal of Molecular Structure, 2022 - Elsevier
… The structural features of trestolone acetate, methenolone acetate and dihydroboldenone cypionate have been described. The crystal structures were determined using X-ray single …
Number of citations: 6 www.sciencedirect.com

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